molecular formula C15H22ClNO2 B5970443 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride

1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride

Cat. No. B5970443
M. Wt: 283.79 g/mol
InChI Key: ALPSUQKPTROMQA-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride, also known as MPEP hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of pyrrolidine derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride acts as an allosteric antagonist of the mGluR5 receptor, meaning it binds to a site on the receptor that is distinct from the site where the natural ligand binds. This binding prevents the receptor from being activated by its natural ligand, resulting in a decrease in downstream signaling. This mechanism of action has been extensively studied and has been found to be highly specific for the mGluR5 receptor.
Biochemical and Physiological Effects
1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride has several advantages for use in lab experiments. It is highly selective for the mGluR5 receptor and has been extensively studied, making it a well-characterized tool compound. It is also readily available and has been synthesized in high yield and purity. However, one limitation of 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. It has already shown promise in animal models of Alzheimer's disease and schizophrenia, and further research could explore its potential in other disorders such as autism spectrum disorder and addiction.
Another potential area of research is the development of more potent and selective mGluR5 antagonists. While 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride is highly selective, it has relatively low potency, meaning that high concentrations are needed to achieve its effects. Developing more potent compounds could improve its therapeutic potential and reduce the risk of off-target effects.
Conclusion
In conclusion, 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride, or 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride, is a well-characterized tool compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of the mGluR5 receptor has been shown to have a wide range of biochemical and physiological effects, and further research could explore its potential in treating neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride involves the reaction of 3-methoxyphenol with 4-bromobut-2-en-1-ol in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to form the final product. The synthesis has been optimized for high yield and purity, making 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride readily available for research purposes.

Scientific Research Applications

1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception.

properties

IUPAC Name

1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16;/h4-8,13H,2-3,9-12H2,1H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPSUQKPTROMQA-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC=CCN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC/C=C/CN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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